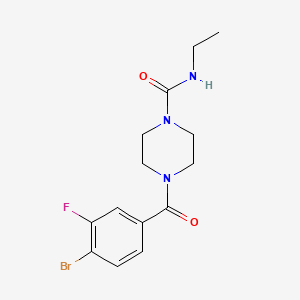![molecular formula C13H14ClNO3S B7588732 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588732.png)
3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid (CPATC) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPATC is a thiolane derivative that has been synthesized using various methods. It is a promising compound that has shown significant biological activity in various studies.
作用機序
The mechanism of action of 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid is not well understood. However, it is believed that the compound works by inhibiting the activity of various enzymes and proteins. This compound has been shown to bind to the active site of enzymes and prevent them from functioning properly. This leads to a decrease in the activity of the enzyme and a subsequent decrease in the production of the enzyme's product.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, which can lead to a decrease in the production of various products. This compound has also been shown to inhibit the growth of various cancer cells, which can lead to a decrease in tumor growth.
実験室実験の利点と制限
One of the advantages of using 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid in lab experiments is that it is a potent inhibitor of various enzymes. This makes it a useful tool for studying the mechanism of action of enzymes and proteins. However, one of the limitations of using this compound is that it can be toxic to cells at high concentrations. This can limit its use in certain experiments.
将来の方向性
There are various future directions for research on 3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid. One direction is to study the mechanism of action of the compound in more detail. Another direction is to study the potential therapeutic applications of this compound in various diseases, including cancer. Additionally, further research could be done to improve the synthesis method of this compound and to improve its purity.
Conclusion:
In conclusion, this compound is a promising compound that has shown significant biological activity in various studies. It has been used as a tool to study the mechanism of action of various enzymes and proteins. This compound has been shown to inhibit the activity of various enzymes and to inhibit the growth of various cancer cells. While there are limitations to its use in lab experiments, this compound has various potential applications in scientific research. Future research could help to further elucidate the mechanism of action of this compound and to explore its potential therapeutic applications.
合成法
3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid can be synthesized using various methods, including the reaction of 4-chlorophenylacetyl chloride with thiolane-3-carboxylic acid and the reaction of 4-chlorophenylacetic acid with thiolane-3-carbonyl chloride. The yield of this compound varies depending on the synthesis method used. However, the purity of the compound can be improved by recrystallization.
科学的研究の応用
3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has shown significant biological activity in various studies. It has been used as a tool to study the mechanism of action of various enzymes and proteins. This compound has been shown to inhibit the activity of various enzymes, including α-glucosidase, β-galactosidase, and β-glucuronidase. It has also been shown to inhibit the growth of various cancer cells, including prostate cancer cells and breast cancer cells.
特性
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c14-10-3-1-9(2-4-10)7-11(16)15-13(12(17)18)5-6-19-8-13/h1-4H,5-8H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPKMNACWOWRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588655.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588669.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B7588695.png)

![3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588699.png)
![3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588703.png)
![3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588711.png)
![3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588717.png)
![3-[1-(2-Hydroxy-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588725.png)

![3-[1-(Thiadiazole-5-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588742.png)
![3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile](/img/structure/B7588750.png)